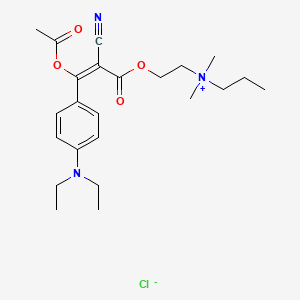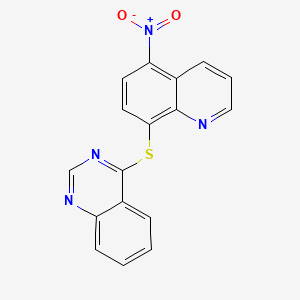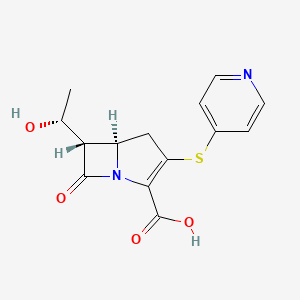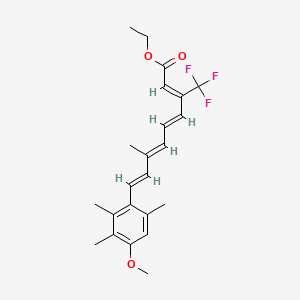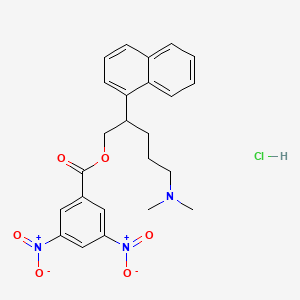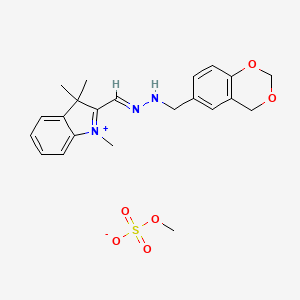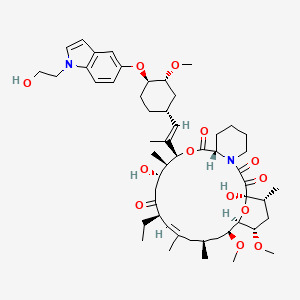
Diclofenac Sodium and Misoprostol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diclofenac Sodium and Misoprostol is a combination medication used primarily to treat osteoarthritis and rheumatoid arthritis in patients who are at high risk of developing stomach or intestinal ulcers due to nonsteroidal anti-inflammatory drugs (NSAIDs). Diclofenac Sodium is an NSAID that reduces inflammation and pain, while Misoprostol is a synthetic prostaglandin E1 analog that helps protect the stomach lining by reducing stomach acid and increasing mucus production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diclofenac Sodium is synthesized through a multi-step process that involves the reaction of 2,6-dichloroaniline with sodium hydroxide to form 2,6-dichlorophenylamine. This intermediate is then reacted with chloroacetic acid to produce Diclofenac Sodium . Misoprostol is synthesized from prostaglandin E1 through a series of chemical reactions that include esterification, reduction, and oxidation .
Industrial Production Methods
In industrial settings, Diclofenac Sodium is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. Misoprostol is produced using similar large-scale processes, with additional steps to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diclofenac Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution .
Major Products Formed
The major products formed from these reactions include hydroxylated and halogenated derivatives of Diclofenac Sodium. Misoprostol, on the other hand, primarily undergoes esterification and reduction reactions to form its active metabolites .
Wissenschaftliche Forschungsanwendungen
Diclofenac Sodium and Misoprostol have numerous scientific research applications:
Wirkmechanismus
Diclofenac Sodium works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever. By inhibiting these enzymes, Diclofenac Sodium reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Misoprostol exerts its effects by stimulating prostaglandin E1 receptors on parietal cells in the stomach, leading to reduced gastric acid secretion and increased mucus and bicarbonate production. This helps protect the stomach lining from the damaging effects of NSAIDs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meloxicam: Another NSAID used to treat arthritis, but with a longer half-life and different safety profile.
Celecoxib: A COX-2 inhibitor that has a lower risk of gastrointestinal side effects compared to Diclofenac Sodium.
Uniqueness
Diclofenac Sodium and Misoprostol combination is unique due to its dual action of providing anti-inflammatory and analgesic effects while simultaneously protecting the stomach lining. This makes it particularly beneficial for patients who require long-term NSAID therapy but are at high risk of developing gastrointestinal complications .
Eigenschaften
Molekularformel |
C36H48Cl2NNaO7 |
|---|---|
Molekulargewicht |
700.7 g/mol |
IUPAC-Name |
sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate;methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5.C14H11Cl2NO2.Na/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3;15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3;1-7,17H,8H2,(H,18,19);/q;;+1/p-1/b12-10+;;/t17-,18-,20-,22?;;/m1../s1 |
InChI-Schlüssel |
HDEFOQFNRFJUCB-ZJJFNMROSA-M |
Isomerische SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
Kanonische SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


